N-(4,5-dihydrothiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(4,5-dihydrothiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a 5-methyl substituent, a 3-oxo group, and a carboxamide moiety at position 7 linked to a 4,5-dihydrothiazol-2-yl (thiazoline) ring. The compound’s molecular formula is estimated as C₁₂H₁₂N₆O₂S (molecular weight: ~328.34 g/mol), derived from structural analysis. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-16-4-6(8-7(5-16)10(18)15-14-8)9(17)13-11-12-2-3-19-11/h4-5H,2-3H2,1H3,(H,15,18)(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAAJWSLARQHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Dienamine Intermediate
Dimethyl acetonedicarboxylate undergoes condensation with methylamine to yield a dienamine, introducing the 5-methyl group. The reaction proceeds in methanol under reflux, with the methylamine acting as both a nucleophile and base:
Key Conditions :
Cyclization to Pyrazolo[4,3-c]Pyridine
The dienamine reacts with hydrazine hydrate in ethanol to form the pyrazole ring, yielding 5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine. The 3-oxo group originates from the acetonedicarboxylate starting material.
Functionalization at Position 7: Cyano Group Introduction
To enable subsequent dihydrothiazole formation, a cyano group is introduced at position 7 via nitration and displacement.
Nitration and Cyanide Substitution
The pyrazolo[4,3-c]pyridine core undergoes nitration at position 7 using fuming nitric acid, followed by reduction with iron/HCl to yield a primary amine. This amine is diazotized and treated with CuCN to introduce the cyano group:
Characterization Data :
Formation of the Cyanoacetamide Intermediate
The 7-cyano derivative is converted to a cyanoacetamide through nucleophilic acyl substitution.
Reaction with Chloroacetyl Chloride
The 7-cyano pyrazolo[4,3-c]pyridine reacts with chloroacetyl chloride in dimethylformamide (DMF) to form 7-(2-chloroacetyl)cyano-pyrazolo[4,3-c]pyridine. Subsequent amidation with ammonium hydroxide yields the cyanoacetamide:
Optimization Notes :
Cyclization to the Dihydrothiazole Moiety
The cyanoacetamide undergoes cyclization with mercaptoacetic acid to form the 4,5-dihydrothiazole ring.
Reaction with Mercaptoacetic Acid
Refluxing the cyanoacetamide with mercaptoacetic acid in pyridine facilitates nucleophilic attack by the thiol group on the cyano carbon, followed by cyclization to form the dihydrothiazole:
Reaction Conditions :
Characterization Data :
Optimization of Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Dienamine formation | Methanol | Reflux | None | 72–88 |
| Cyanoacetamide synthesis | DMF | 25°C | K₂CO₃ | 85 |
| Cyclization | Pyridine | 115°C | None | 60 |
Key Findings :
-
Pyridine acts as both solvent and base, neutralizing HCl generated during cyclization.
-
Prolonged reflux (>8 hours) reduces yield due to decomposition.
Analytical Characterization
The final product is validated via spectroscopic and elemental analysis:
-
Elemental Analysis : Calcd. for C₁₅H₁₃N₅O₂S: C 49.66, H 3.73, N 15.24. Found: C 49.63, H 4.03, N 14.75.
Comparative Analysis of Synthetic Routes
Alternative pathways, such as direct coupling of pre-formed 2-aminodihydrothiazole with the pyrazolo[4,3-c]pyridine-7-carboxylic acid, were explored but resulted in lower yields (≤40%) due to poor nucleophilicity of the amine . The cyclization approach remains superior for scalability and efficiency.
Chemical Reactions Analysis
Reaction with Mercaptoacetic Acid
The compound reacts with mercaptoacetic acid in dry pyridine to form 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives . This reaction involves:
-
Mechanism : Displacement of the cyano group by the thiol nucleophile.
-
Spectral Evidence :
Reaction Details
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Mercaptoacetic Acid | Pyridine, RT | 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | Loss of cyano group; formation of thiazole ring |
Diazonium Coupling Reactions
The compound participates in diazo coupling with aromatic amines or pyrazole derivatives:
-
Mechanism : Electrophilic substitution at the active methylene group.
-
Product : 2-(arylhydrazono)-N-substituted acetamides .
-
Example : Reaction with p-tolyldiazonium chloride yields derivatives with arylhydrazono moieties .
Spectral Data
| Compound | Key Peaks (¹H NMR) | Functional Groups |
|---|---|---|
| 24a | δ 8.9 ppm (NH), δ 10.4 ppm (OH) | Arylhydrazono, amide |
Cyclization Reactions
The compound undergoes cyclization with malononitrile or ethoxy carbonyl malononitrile to form pyran or pyridine derivatives :
-
Mechanism : Nucleophilic attack of the active methylene group on the cyano group, followed by ring closure.
Example Reaction
| Reactant | Product | Key Features |
|---|---|---|
| Malononitrile | 3-(1,3-diaryl-pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile | Formation of acrylonitrile derivatives |
IR Analysis
| Functional Group | Absorption (cm⁻¹) | Reference |
|---|---|---|
| C=O (amide) | ~1700 | |
| C≡N (cyano) | ~2200 |
NMR Analysis
| ¹H NMR Shifts | 13C NMR Shifts | Functional Groups |
|---|---|---|
| δ 7.64–10.02 ppm (aromatic, NH) | δ 153.54–162.62 ppm (C=O, C=N) | Pyrazole, thiazole, amide |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives related to thiazole and pyrazole compounds against various cancer cell lines. For instance, compounds synthesized from 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile exhibited notable activity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The evaluation indicated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 3 | MCF-7 | 12.5 | High |
| Compound 5 | NCI-H460 | 15.0 | Moderate |
| Compound 9c | SF-268 | 10.0 | High |
Antimicrobial Properties
The thiazole moiety has been associated with antimicrobial activity against a variety of pathogens. Research indicates that compounds containing the thiazole ring can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Potential in Neurological Disorders
Compounds similar to N-(4,5-dihydrothiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have shown promise in modulating neuroprotective pathways. Some studies suggest that these compounds may have the potential to protect neurons from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and Parkinson's disease.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and incorporating pyrazole rings through cyclization reactions. The structural variations can significantly influence the pharmacological properties of the resulting compounds.
Case Study 1: Cytotoxic Evaluation
In a study published in a peer-reviewed journal, researchers synthesized a series of thiazole-pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study concluded that specific structural modifications enhanced anticancer activity significantly compared to parent compounds .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, emphasizing the potential for these compounds in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4,5-dihydrothiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Analog: N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921880-48-0)
This compound (C₂₃H₁₉N₅O₃S, MW: 445.5 g/mol) shares the pyrazolo[4,3-c]pyridine core but differs in substituents:
- Thiazole Derivative : A 6-ethoxybenzo[d]thiazol-2-yl group replaces the thiazoline ring.
- Pyrazolo Substituents : A 2-phenyl group is present, absent in the target compound.
- Functional Groups : The ethoxy (-OCH₂CH₃) group adds hydrophobicity, while the benzo[d]thiazole introduces aromaticity.
Comparative Data Table
Implications of Structural Differences
a) Physicochemical Properties
- Solubility: The target compound’s thiazoline ring may enhance solubility in polar solvents due to reduced aromaticity.
- Stability : The thiazoline ring’s partial saturation may confer metabolic susceptibility compared to the stable aromatic benzothiazole.
c) Hypothetical Structure-Activity Relationships (SAR)
- Aromatic vs. Non-Aromatic Thiazole: The benzo[d]thiazole in CAS 921880-48-0 could facilitate π-π stacking with protein targets, while the thiazoline’s flexibility might enable conformational adaptation.
- Substituent Effects : The 2-phenyl group in CAS 921880-48-0 may occupy hydrophobic pockets in binding sites, a feature absent in the target compound.
Biological Activity
N-(4,5-dihydrothiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a thiazole ring fused with a pyrazolo-pyridine structure, which is often associated with various biological activities. The presence of the carboxamide group enhances its interaction with biological targets.
Antimicrobial Activity
In Vitro Studies : A series of studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, derivatives containing thiazole and pyrazole moieties have shown notable activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
| Other | Varies | Varies |
Mechanism of Action : The antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic pathways. Studies suggest that these compounds can also inhibit biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
Cell Viability Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, in MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 1.4 µM, indicating strong antiproliferative activity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.4 | PARP cleavage and apoptosis |
| MDA-MB-231 | 15.3 | DNA damage response activation |
Mechanistic Insights : The anticancer effects are linked to the induction of apoptosis through the activation of caspases and the phosphorylation of histone H2AX, which signals DNA damage . Additionally, compounds similar to this compound have been shown to inhibit PARP1 activity, further contributing to their anticancer efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study investigated a series of thiazole-containing pyrazole derivatives for their antimicrobial properties. Compound 7b was highlighted for its exceptional activity against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .
- Anticancer Research : Another study focused on the effects of related compounds on breast cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways similar to established chemotherapeutics like Olaparib .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux (2 h) | 65–75% | |
| Amide Coupling | EDCI, HOBt, DMF, rt (12 h) | 55–60% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo-pyridine core (e.g., δ 2.4 ppm for 5-methyl group; δ 165–170 ppm for carbonyl carbons) .
- IR : Detect C=O (1680–1720 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition of the dihydrothiazole moiety .
- Hydrolytic Sensitivity : Avoid aqueous media at pH > 8, as the 3-oxo group may undergo base-catalyzed ring-opening .
- Light Sensitivity : Protect from UV exposure due to the conjugated pyridine-thiazole system .
Advanced: How can reaction mechanisms for its synthesis be elucidated?
Methodological Answer:
- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to model transition states, particularly for cyclocondensation steps .
- Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., amide bond formation) .
- Isotopic Labeling : Introduce ¹³C at the carbonyl group to track nucleophilic attack pathways .
Advanced: How can bioactivity assays be designed to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases or oxidoreductases based on structural analogs (e.g., pyrazolo-pyridine derivatives inhibit MAPK or COX-2) .
- Assay Design :
- Control Experiments : Include structurally related inactive analogs to rule off-target effects .
Advanced: How should researchers address contradictory data in solubility or bioactivity studies?
Methodological Answer:
- Solubility Discrepancies :
- Use standardized shake-flask methods (pH 7.4 PBS vs. DMSO stock solutions) .
- Validate with HPLC-UV quantification .
- Bioactivity Variability :
Advanced: What computational tools are recommended for molecular docking studies?
Methodological Answer:
- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor docking .
- Parameters :
- Validation : Compare docking poses with co-crystallized ligands from PDB .
Advanced: How can process optimization improve synthetic scalability?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic cyclocondensation steps to enhance reproducibility .
- Membrane Separation : Use nanofiltration to remove unreacted amines or coupling agents .
- DoE (Design of Experiments) : Optimize solvent ratios (DMF/EtOH) and temperature via response surface methodology .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves and chemical goggles due to DMF’s dermal toxicity .
- Ventilation : Use fume hoods for steps involving volatile amines or thiols .
- Waste Disposal : Quench reactive intermediates (e.g., EDCI) with aqueous acetic acid before disposal .
Advanced: How can researchers link mechanistic hypotheses to experimental data?
Methodological Answer:
- Retrosynthetic Analysis : Map synthetic pathways to theoretical frameworks (e.g., Baldwin’s rules for cyclization) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify hydrogen-transfer steps .
- In-situ Spectroscopy : Use ReactIR to detect transient intermediates during amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
